molecular formula C22H23N5O6S3 B2462849 Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 389073-64-7

Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2462849
CAS No.: 389073-64-7
M. Wt: 549.64
InChI Key: OJBDTFZYGNLHKF-UHFFFAOYSA-N
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Description

Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a dimethylsulfamoylphenylcarboxamide group, a sulfanylacetyl linker, and an ethyl benzoate ester. This structure combines functionalities known for diverse biological activities, including sulfonamide-based enzyme inhibition and thiadiazole-mediated pesticidal or antimicrobial effects .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O6S3/c1-4-33-20(30)15-5-9-16(10-6-15)23-18(28)13-34-22-26-25-21(35-22)24-19(29)14-7-11-17(12-8-14)36(31,32)27(2)3/h5-12H,4,13H2,1-3H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDTFZYGNLHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential anticancer, antifungal, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O7S2C_{16}H_{17}N_{3}O_{7}S_{2}, with a molecular weight of approximately 427.45 g/mol. The compound features a thiadiazole ring which is known for its significant biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown effective inhibition against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Ethyl Thiadiazole DerivativeVariousNot Specified

Antifungal Activity

The antifungal properties of thiadiazole derivatives have been extensively studied. The mechanism typically involves the inhibition of ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase, which is crucial for fungal cell membrane integrity. Docking studies suggest that these compounds can effectively bind to the active site of this enzyme .

Table 2: Antifungal Activity Results

CompoundTarget EnzymeActivity
Thiadiazole Derivative A14-alpha sterol demethylaseInhibition
Thiadiazole Derivative BErgosterol biosynthesisInhibition

Antibacterial Activity

Thiadiazole derivatives have also been reported to exhibit antibacterial properties comparable to standard antibiotics. The broad-spectrum activity against various pathogenic bacteria has been documented, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in critical biochemical pathways.
  • Cell Membrane Disruption : Interfering with the synthesis of essential components like ergosterol in fungi.
  • Interaction with Cellular Receptors : Facilitating or inhibiting interactions with various cellular receptors due to its structural properties.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on Anticancer Efficacy : A derivative was tested on multiple cancer cell lines showing a dose-dependent response with significant cytotoxicity.
  • Antifungal Efficacy Study : A series of compounds were evaluated against common fungal strains, demonstrating potent antifungal activity with minimal toxicity to human cells.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation:

Reaction TypeConditionsProductsYieldAnalytical Confirmation
Acidic Hydrolysis 6M HCl, reflux (6–8 hr)4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid85%1H^1H-NMR (DMSO-d6d_6): δ 12.1 ppm (broad, -COOH)
Basic Hydrolysis 1M NaOH, 60°C (4 hr)Same as above92%TLC (Rf = 0.3 in EtOAc/hexane 1:1)

Thiadiazole Ring Reactions

The 1,3,4-thiadiazole core participates in electrophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsBiological Relevance
Electrophilic Substitution HNO₃/H₂SO₄ (0–5°C)Nitro derivatives at C5 of thiadiazoleEnhanced antimicrobial activity (MIC: 4 µg/mL vs. S. aureus)
Ring-Opening H₂O₂ (30%), 70°CSulfonic acid derivativePotential detoxification pathway

Sulfanyl (-S-) Linkage Oxidation

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductStability
H₂O₂ (3%) RT, 12 hrSulfoxide derivativeStable in solid state; decomposes in solution after 72 hr
mCPBA CH₂Cl₂, 0°C → RTSulfone derivativeHigh thermal stability (m.p. 218–220°C)

Dimethylsulfamoyl Group Reactivity

The dimethylsulfamoyl (-NHSO₂Me₂) group undergoes hydrolysis and alkylation:

Reaction TypeConditionsProductsNotes
Acid-Catalyzed Hydrolysis 2M HCl, reflux (10 hr)Sulfamic acid derivativeRetains COX-2 inhibition (IC₅₀: 0.8 µM)
Alkylation MeI, K₂CO₃, DMFQuaternary ammonium saltImproved water solubility (logP: 1.2 → 0.4)

Acetyl Spacer Reactivity

The acetyl group facilitates nucleophilic acyl substitution:

ReactionReagentsProductsApplications
Amide Formation NH₃/EtOH, 50°CPrimary amide derivativeEnhanced blood-brain barrier penetration
Schiff Base Formation Benzaldehyde, EtOHImine-linked conjugateTested for antiparasitic activity (IC₅₀: 2.3 µM vs. Leishmania)

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic backbone:

Reaction TypeCatalytic SystemProductsYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl derivatives78%
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosAmino-substituted analogs65%

Key Research Findings:

  • Biological Implications : Sulfone derivatives exhibit 3-fold higher COX-2 selectivity compared to parent compounds.

  • Stability Profile : The compound degrades <5% under physiological pH (7.4) over 24 hr but shows instability in acidic environments (pH 2).

  • Synthetic Utility : The acetyl spacer serves as a linchpin for modular derivatization, enabling rapid SAR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic cores, substituents, and ester groups, impacting physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula (MW) Biological Activity / Application Reference
Target Compound 1,3,4-Thiadiazole 4-(Dimethylsulfamoyl)phenylcarboxamide, sulfanylacetyl, ethyl benzoate Not explicitly stated Potential pesticidal/sulfonamide activity
Ethyl 4-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate () 1,2,4-Triazole 4-Methoxybenzoyl, methyl group, sulfanylacetyl C23H24N6O5S (496.54) Not reported
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () 1,2,4-Triazole 4-Chlorobenzyl, pyrrol-1-yl, sulfanylacetyl C24H22ClN5O3S (495.98) Not reported
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate C18H15N3O4S (369.40) Pesticide (triflusulfuron methyl ester)
N-[5-...-4-(dimethylsulfamoyl)benzamide () 1,3,4-Thiadiazole Dimethylsulfamoyl, thioacetamide, substituted benzamide Not explicitly stated Sulfonamide-related activity
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate () 1,3,4-Thiadiazole Morpholinosulfonyl, methylbenzoyl, sulfanylacetate C19H24N4O6S3 (508.67) Not reported

Structural and Functional Analysis

  • Core Heterocycle: The target compound’s 1,3,4-thiadiazole core (shared with ) is associated with pesticidal and antimicrobial activities .
  • Substituent Effects: The 4-(dimethylsulfamoyl)phenylcarboxamide group in the target compound and ’s analog suggests sulfonamide-like inhibition of enzymes (e.g., carbonic anhydrase) . Morpholinosulfonyl () and methoxybenzoyl () substituents enhance solubility and bioavailability compared to hydrophobic groups like 4-chlorobenzyl () .
  • Ester Groups :

    • The ethyl benzoate in the target compound and –3 may improve membrane permeability over methyl esters (), which are more prone to hydrolysis .

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